molecular formula C11H13N3O B7761781 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine

1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B7761781
M. Wt: 203.24 g/mol
InChI Key: MZRFZQVNOVSKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 4-methylphenoxymethyl substituent at the 1-position and an amine group at the 4-position of the pyrazole ring. It has a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.26 g/mol (estimated from structural analogs in ). The compound is of interest in medicinal chemistry, as indicated by its availability through pharmaceutical suppliers and its discontinued status in commercial catalogs, suggesting prior research or developmental evaluation . Its CAS number is 1431969-96-8, and it is typically supplied as a hydrochloride salt for enhanced solubility .

Properties

IUPAC Name

1-[(4-methylphenoxy)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9-2-4-11(5-3-9)15-8-14-7-10(12)6-13-14/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFZQVNOVSKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine can be synthesized through a multi-step process involving the reaction of 4-methylphenol with chloromethyl methyl ether to form 4-methylphenoxymethyl chloride. This intermediate is then reacted with 4-aminopyrazole under basic conditions to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical properties of 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine C₁₂H₁₃N₃O 215.26 4-Methylphenoxymethyl, 4-amine Medicinal applications (discontinued)
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 4-Methoxyphenyl, 1-phenyl, 5-amine Higher lipophilicity due to phenyl group
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine C₁₂H₁₅N₃O₂ 233.27 3,4-Dimethoxyphenyl, 1-methyl Enhanced electron-donating effects; potential toxicity
1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine C₉H₉ClN₄ 208.65 3-Chloropyridinylmethyl Chlorine atom introduces polarity; pyridine enhances hydrogen bonding
1-Methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine C₁₃H₁₃N₅O 263.28 1,2,4-Oxadiazole ring, 4-methylphenyl Oxadiazole improves metabolic stability
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride C₁₂H₁₆ClN₃O₂ 277.73 3,4-Dimethoxyphenyl, hydrochloride salt Increased aqueous solubility

Structural and Electronic Differences

  • Substituent Effects: The 4-methylphenoxymethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
  • Heterocyclic Modifications : The inclusion of a 1,2,4-oxadiazole ring in 1-methyl-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-5-amine () introduces rigidity and metabolic resistance, a feature absent in the target compound .
  • Salt Forms : The hydrochloride salt of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine () demonstrates improved solubility compared to the free base form of the target compound, which may influence pharmacokinetic profiles .

Biological Activity

1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a pyrazole ring substituted with a 4-methylphenoxy group, which is crucial for its biological activity. The presence of the methyl group on the phenoxy moiety enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, studies have shown that compounds similar to 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine can inhibit the proliferation of various cancer cell lines. For instance, a related study found that pyrazole compounds demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)
1MCF-715.0
2HeLa10.5
3HT-2912.0

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Similar compounds have shown promising results in reducing inflammation markers in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been widely documented. Compounds structurally related to 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine have exhibited significant antibacterial and antifungal activities. For example, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 250 μg/ml depending on the specific pathogen .

Table 2: Antimicrobial Activity of Related Pyrazole Compounds

CompoundPathogenMIC (μg/ml)
AS. aureus50
BE. coli100
CC. albicans250

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, the inhibition of protein kinases and other enzymes has been linked to their anticancer effects . Additionally, the structural features of these compounds contribute to their binding affinities and selectivity towards specific targets.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anticancer Study : A recent study evaluated a series of pyrazole derivatives for their ability to induce apoptosis in cancer cells. The results demonstrated that certain modifications to the pyrazole core significantly enhanced cytotoxicity against leukemia cell lines .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory effects of related compounds in a rat model of arthritis. The results indicated a marked reduction in swelling and pain scores compared to control groups .

Q & A

Q. What are the standard synthetic routes for 1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyrazole precursors and substituted benzyl halides or aldehydes. For example, microwave-assisted methods (e.g., reactions with 4-methylphenoxy derivatives under controlled dielectric heating) improve yield and reduce side products . Reaction efficiency is monitored using thin-layer chromatography (TLC) for intermediate steps and high-performance liquid chromatography (HPLC) for purity assessment. Kinetic studies using nuclear magnetic resonance (NMR) or mass spectrometry (MS) can track reaction progress .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the 3D structure, including bond angles and torsion angles (e.g., C–C bond lengths of ~1.39–1.47 Å observed in related pyrazole derivatives) . Complementary techniques include:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding.
  • FT-IR : Identification of functional groups (e.g., NH2_2 stretching at ~3400 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. How is the compound’s preliminary bioactivity assessed in antimicrobial or antitumor studies?

  • Methodological Answer : Bioactivity is evaluated via in vitro assays. For antimicrobial testing, minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) are used. Antitumor activity is screened using cell viability assays (e.g., MTT or SRB assays) on cancer cell lines, with IC50_{50} values calculated from dose-response curves. Structural analogs with halogen or methoxy substituents show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) using machine learning-derived datasets. This method reduces synthesis time by ~40% compared to traditional approaches .

Q. How can researchers address discrepancies in crystallographic data between studies of structurally similar pyrazole derivatives?

  • Methodological Answer : Discrepancies (e.g., bond length variations >0.02 Å or conflicting space group assignments) may arise from polymorphic forms or solvent inclusion. Validate data by:
  • Repeating SC-XRD under identical conditions.
  • Cross-referencing with powder X-ray diffraction (PXRD) to detect polymorphism.
  • Using Hirshfeld surface analysis to assess intermolecular interactions influencing crystal packing .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS-targeted applications?

  • Methodological Answer : Blood-brain barrier (BBB) penetration is enhanced by:
  • Introducing fluorine atoms to increase lipophilicity (logP optimization).
  • Designing prodrugs (e.g., morpholine conjugates) for controlled release.
  • In vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) assess permeability. Structural analogs with 4-fluorophenyl groups show improved CNS bioavailability in preclinical models .

Q. How are regioselectivity challenges managed during pyrazole ring functionalization?

  • Methodological Answer : Regioselectivity in electrophilic substitutions (e.g., nitration, halogenation) is controlled by:
  • Steric directing groups (e.g., methylphenoxy moieties at C-1).
  • Solvent polarity adjustments (e.g., DMF for para-substitution dominance).
  • Catalytic systems (e.g., Pd-mediated cross-coupling for C-4 amination). Microwave-assisted synthesis improves selectivity by accelerating kinetic pathways .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies may result from metabolic instability or off-target effects. Mitigation strategies include:
  • Metabolic profiling using liver microsomes to identify degradation pathways.
  • Isotope-labeled analogs (e.g., 14C^{14}C-tagged compounds) for in vivo tracking.
  • Proteomics to map unintended protein interactions. For example, fluorinated analogs reduce metabolic clearance by cytochrome P450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.